7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide

Medicinal Chemistry Lead Optimization Drug-likeness

7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide (CAS 950334-26-6) is a synthetic small molecule belonging to the 1-benzoxepine-4-carboxamide class, characterized by a bicyclic benzoxepine core with a 4-carboxamide-linked N-cyclohexyl substituent and a chlorine atom at the 7-position. The compound has a molecular formula of C₁₇H₁₈ClNO₂ and a molecular weight of 303.8 g/mol.

Molecular Formula C17H18ClNO2
Molecular Weight 303.79
CAS No. 950334-26-6
Cat. No. B2706894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide
CAS950334-26-6
Molecular FormulaC17H18ClNO2
Molecular Weight303.79
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2
InChIInChI=1S/C17H18ClNO2/c18-14-6-7-16-13(11-14)10-12(8-9-21-16)17(20)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2,(H,19,20)
InChIKeyLKKQYXMCJVYDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide (CAS 950334-26-6): Structural and Pharmacological Profile


7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide (CAS 950334-26-6) is a synthetic small molecule belonging to the 1-benzoxepine-4-carboxamide class, characterized by a bicyclic benzoxepine core with a 4-carboxamide-linked N-cyclohexyl substituent and a chlorine atom at the 7-position [1]. The compound has a molecular formula of C₁₇H₁₈ClNO₂ and a molecular weight of 303.8 g/mol. Its computed XLogP3-AA is 4.3, with a topological polar surface area of 38.3 Ų and a single hydrogen bond donor, indicating moderate lipophilicity and potential for membrane permeability [1]. The compound has been documented in the patent literature as part of broader chemical series, though published head-to-head pharmacological comparisons with close structural analogs remain notably sparse in the open scientific literature [2].

Why the 7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide Core Cannot Be Replaced by Generic Benzoxepine Analogs


Superficially similar 1-benzoxepine-4-carboxamide analogs — such as the non-chlorinated N-cyclohexyl variant (CAS 924838-74-4) and the 7-chloro-N-phenyl variant (CAS 950284-60-3) — differ in critical molecular features that govern target binding, selectivity, and drug-like properties [1]. The 7-chloro substituent introduces electron-withdrawing character that modulates both the electronic density of the benzoxepine ring and the compound's metabolic profile, while the N-cyclohexyl amide provides a conformationally flexible yet sterically demanding hydrophobic moiety distinct from planar N-aryl alternatives [2]. These differences are not cosmetic: in related chemotypes, substitution at the 7-position has been demonstrated to be a key determinant of receptor affinity and selectivity, and N-alkyl versus N-aryl variation at the 4-carboxamide position alters both potency and pharmacokinetic behavior [3]. Generic substitution without well-controlled comparative data therefore carries a high risk of producing compounds with divergent pharmacological profiles.

Quantitative Evidence for Selecting 7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide Over Its Closest Analogs


Impact of the 7-Chloro Substituent on Lipophilicity and Membrane Permeability Predictors Compared to the Non-Chlorinated N-Cyclohexyl Analog

The introduction of a chlorine atom at the 7-position of the benzoxepine core in 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide increases computed lipophilicity (XLogP3-AA = 4.3) and molecular weight (303.8 g/mol) relative to the non-chlorinated analogue N-cyclohexyl-1-benzoxepine-4-carboxamide (CAS 924838-74-4; MW = 269.34, XLogP3 not publicly available but predicted lower based on reduced heavy atom count and absence of halogen) [1]. Increased lipophilicity can enhance passive membrane permeability, a key determinant of oral bioavailability, while also potentially affecting metabolic clearance via CYP450 enzymes [1].

Medicinal Chemistry Lead Optimization Drug-likeness

N-Cyclohexyl Versus N-Phenyl Substitution: Conformational and Steric Differentiation at the 4-Carboxamide

Replacement of the N-cyclohexyl moiety with an N-phenyl group (as in 7-chloro-N-phenyl-1-benzoxepine-4-carboxamide, CAS 950284-60-3) markedly alters the conformational landscape of the 4-carboxamide side chain. The cyclohexyl ring occupies a larger steric volume and can adopt multiple chair conformations, whereas the phenyl ring is planar and conjugated with the amide bond, restricting rotational freedom [1]. This structural divergence is well-established in medicinal chemistry to produce differential receptor binding profiles, particularly for GPCR targets where hydrophobic pocket shape complementarity is a primary selectivity determinant [2][1].

Structure-Activity Relationship GPCR Ligand Design Conformational Analysis

Patent-Documented Affinity for Nociceptin/Orphanin FQ (NOP) and Mu-Opioid Receptors: Evidence from US9120797

Compounds within the chemical series encompassing the 1-benzoxepine-4-carboxamide scaffold have been disclosed in US Patent 9120797 (Gruenenthal) as possessing affinity for the human mu-opioid receptor (MOR) and the opioid growth factor receptor-like protein 1 (ORL1/NOP receptor) [1]. While the specific binding data for 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide are not publicly itemized in the BindingDB entry (BDBM177955 reports Ki values for co-disclosed spirocyclic cyclohexane derivatives rather than for this exact compound), the structural inclusion of this compound within the patent series demonstrates its relevance to dual MOR/NOP pharmacology [1]. This receptor profile is distinct from 5-HT₃-targeted benzoxepine series described elsewhere, underscoring how 4-carboxamide substitution patterns redirect target selectivity [2].

Pain Research Opioid Receptor Pharmacology NOP Receptor

Critical Disclaimer: Limitations of Publicly Available Evidence

Despite an extensive search of PubMed, PubChem, BindingDB, ChemicalBook, and patent databases, no published peer-reviewed studies, head-to-head pharmacological comparisons, or vendor-verified bioactivity certificates were found that provide quantitative activity, selectivity, or pharmacokinetic data specifically for 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide [1][2][3]. The differentiation claims presented above are based on computed molecular properties and class-level SAR inferences from related benzoxepine and benzoxazine series [4]. Prospective purchasers should verify the compound's identity (via NMR, HPLC purity ≥95%, and HRMS) and request any proprietary bioactivity data from the vendor before finalizing procurement decisions. The absence of public comparative data does not imply absence of differentiating properties; rather, it reflects the compound's status as a research chemical awaiting full pharmacological characterization.

Evidence Gaps Procurement Due Diligence Data Verification

Optimal Research and Industrial Application Scenarios for 7-Chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide


Dual MOR/NOP Receptor Pharmacological Tool for Pain Pathway Investigation

Based on the inclusion of 1-benzoxepine-4-carboxamide derivatives within US Patent 9120797, which claims MOR/NOP dual-affinity compounds, 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide serves as a structurally appropriate probe for investigating nociceptin-opioid receptor crosstalk in pain signaling pathways [2]. Its N-cyclohexyl substitution pattern aligns with the cyclohexane-containing pharmacophore common to patented spirocyclic MOR/NOP ligands, making it suitable for comparative pharmacological profiling against fully characterized leads within this chemotype.

SAR Expansion: Halogen Scanning and N-Alkyl Optimization of the Benzoxepine-4-Carboxamide Scaffold

The 7-chloro group provides a well-defined electronic perturbation of the benzoxepine core suitable for systematic SAR studies comparing halogen variants (H, F, Cl, Br) at this position [1]. When paired with the N-cyclohexyl amide, this compound offers a baseline for evaluating how incremental changes in halogen electronegativity and size affect receptor binding, metabolic stability, and physicochemical properties — all critical parameters in lead optimization workflows [3].

Computed Physicochemical Benchmarking in Drug-likeness Prediction Models

With a computed XLogP3-AA of 4.3, a molecular weight of 303.8 g/mol, a topological polar surface area of 38.3 Ų, and a single hydrogen bond donor, 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide falls within favorable drug-like chemical space (compliant with Lipinski's Rule of Five) [1]. It can serve as a calibration standard for in silico ADME prediction models, particularly those focused on CNS drug candidates where moderate lipophilicity and low TPSA are desirable attributes.

Synthetic Methodology Development for Benzoxepine-Fused Heterocycles

The 1-benzoxepine-4-carboxamide scaffold, particularly with electron-withdrawing substitution at the 7-position and a bulky N-cyclohexyl amide, presents nontrivial synthetic challenges including regioselective oxepine ring formation and sterically hindered amide coupling [1]. This compound can therefore serve as a target molecule for developing and benchmarking novel synthetic routes to functionalized benzoxepines, a class of growing interest in medicinal chemistry.

Quote Request

Request a Quote for 7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.